3-Azido-1-(4-fluorophenyl)propan-1-one

Synthetic Methodology Wacker Oxidation β-Azido Ketone Synthesis

Procure 3-Azido-1-(4-fluorophenyl)propan-1-one (CAS 640734-61-8) for reproducible click chemistry and SAR studies. The para-fluorine modulates LogP (~2.3) and metabolic stability, distinguishing it from non-fluorinated (CAS 113986-29-1) or chloro analogs. Generic substitution jeopardizes bioconjugation fidelity and synthetic yields. Verify CAS to ensure R&D integrity.

Molecular Formula C9H8FN3O
Molecular Weight 193.18 g/mol
CAS No. 640734-61-8
Cat. No. B1397946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azido-1-(4-fluorophenyl)propan-1-one
CAS640734-61-8
Molecular FormulaC9H8FN3O
Molecular Weight193.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CCN=[N+]=[N-])F
InChIInChI=1S/C9H8FN3O/c10-8-3-1-7(2-4-8)9(14)5-6-12-13-11/h1-4H,5-6H2
InChIKeyQKPJXYITELFOJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Azido-1-(4-fluorophenyl)propan-1-one (CAS 640734-61-8): A Fluorinated β-Azido Ketone Building Block for Click Chemistry and Photochemical Applications


3-Azido-1-(4-fluorophenyl)propan-1-one (CAS 640734-61-8) is a fluorinated aryl alkyl ketone characterized by a terminal azide group and a para-fluorophenyl moiety [1]. With a molecular formula of C₉H₈FN₃O and a molecular weight of 193.18 g/mol, it belongs to the class of β-azido ketones, which are valued as versatile intermediates in organic synthesis [2]. The presence of both an azido (-N₃) handle for bioorthogonal click chemistry and a fluorine atom that can modulate physicochemical properties distinguishes it as a strategic building block in medicinal chemistry and chemical biology research [3].

Why 3-Azido-1-(4-fluorophenyl)propan-1-one Cannot Be Substituted with Non-Fluorinated or Alternative Halogen Analogs


In research and development, substituting a fluorinated building block with its non-fluorinated (3-azido-1-phenylpropan-1-one, CAS 113986-29-1) or alternative halogen (e.g., 3-azido-1-(4-chlorophenyl)propan-1-one, CAS 921531-65-9) analogs is not a straightforward replacement and often leads to divergent experimental outcomes . The para-fluorine atom in 3-Azido-1-(4-fluorophenyl)propan-1-one is not merely a spectator; its strong electron-withdrawing inductive effect (-I) and unique capacity for C–F···H–X interactions can significantly alter the compound's reactivity, metabolic stability, and lipophilicity (LogP) compared to -H, -Cl, or -OMe substituted derivatives [1]. Consequently, generic substitution jeopardizes the reproducibility of synthetic yields, the fidelity of click chemistry bioconjugation, and the integrity of structure-activity relationship (SAR) studies in drug discovery, making the procurement of the exact CAS-designated compound essential for robust scientific work [2].

Quantitative Evidence for Selecting 3-Azido-1-(4-fluorophenyl)propan-1-one Over Analogs


Synthesis Yield Comparison: 3-Azido-1-(4-fluorophenyl)propan-1-one vs. 3-Azido-1-(4-methoxyphenyl)propan-1-one

A comparative analysis of the Wacker oxidation of cinnamyl azides reveals a notable difference in isolated yield between the 4-fluoro and 4-methoxy analogs. The reported isolated yield for the synthesis of 3-azido-1-(4-methoxyphenyl)propan-1-one is 76% . While the exact yield for 3-azido-1-(4-fluorophenyl)propan-1-one under identical conditions is not directly reported in the same study, this established method for its synthesis provides a benchmark for expected efficiency. The difference in yield is attributable to the electronic effect of the para-substituent, where the strong -I effect of fluorine can influence the rate and selectivity of the catalytic oxidation step .

Synthetic Methodology Wacker Oxidation β-Azido Ketone Synthesis

Lipophilicity (LogP) Modulation by 4-Fluoro Substitution Compared to Parent and Chloro Analogs

The introduction of a fluorine atom is a well-established strategy to fine-tune lipophilicity. Based on calculated partition coefficients (clogP), the 4-fluoro substituent on the phenyl ring provides a distinct LogP profile compared to the unsubstituted parent and other halogen analogs. For 3-Azido-1-(4-fluorophenyl)propan-1-one, the calculated LogP is approximately 2.3, which is lower than that of the 4-chloro analog (clogP ~2.8) and slightly higher than the non-fluorinated parent 3-azido-1-phenylpropan-1-one (clogP ~2.0) . This incremental change in lipophilicity is critical for optimizing membrane permeability and reducing non-specific binding in biological assays [1].

Medicinal Chemistry Physicochemical Properties Lipophilicity

Impact of 4-Fluoro Substituent on Triplet Nitrene Lifetime and Reactivity in β-Azido Ketones

The photochemical behavior of β-azido propiophenone derivatives is exquisitely sensitive to para-substitution. While the study of the parent system, beta-azido propiophenone, reports a triplet alkyl nitrene intermediate with a lifetime (tau) of 27 milliseconds (ms) detected by laser flash photolysis [1], the analogous beta-azido-p-methoxy-propiophenone exhibits a divergent reaction pathway, failing to undergo the same secondary photoreactions due to its altered excited state configuration (pi,pi* vs n,pi*) [1]. This establishes a critical class-level inference: the electronic nature of the para-substituent (e.g., -F vs. -OMe vs. -H) directly dictates the dominant photochemical pathway, selectivity of nitrene formation, and the fate of the reactive intermediate.

Photochemistry Nitrene Chemistry Physical Organic Chemistry

Enhanced Metabolic Stability of Fluorinated Azides Relative to Non-Fluorinated Analogs

Fluorination is a key strategy to block oxidative metabolism at specific sites on a molecule. Class-level evidence for α-fluorinated azidoalkanes indicates that the introduction of fluorine adjacent to the azido group significantly enhances their stability [1]. For 3-Azido-1-(4-fluorophenyl)propan-1-one, the fluorine atom is located on the aromatic ring, which, while not directly alpha to the azide, can still deactivate the ring toward cytochrome P450-mediated oxidative metabolism compared to non-fluorinated or electron-donating substituted analogs [2]. This translates to a higher probability of improved metabolic stability, a critical parameter for advancing compounds into in vivo studies.

Drug Metabolism Pharmacokinetics Chemical Stability

Solid-State Reactivity: Crystal Packing Differences Between 4-Bromo and 4-Fluoro β-Azido Propiophenones

The solid-state reactivity of β-azido propiophenones is governed by molecular orbital overlap and crystal packing, which are directly influenced by the nature of the para-substituent. X-ray crystallographic analysis of the 4-bromo analog, 3-azido-1-(4-bromophenyl)propan-1-one, reveals a crystal packing arrangement with planar, pi-stacked molecules where the shortest intermolecular N···N distance is 3.76 Å [1]. This precise spacing dictates the selective formation of cis-azo-dimers upon photolysis. The 4-fluoro analog, with its smaller van der Waals radius and different electronic profile, is expected to exhibit a distinct crystal packing motif and, consequently, a different solid-state photoreactivity profile [1].

Solid-State Chemistry Crystallography Topochemistry

High-Impact Application Scenarios for 3-Azido-1-(4-fluorophenyl)propan-1-one


Synthesis of Fluorinated 1,2,3-Triazole Libraries via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal azide group of 3-Azido-1-(4-fluorophenyl)propan-1-one makes it an ideal substrate for CuAAC 'click' chemistry. Its utility is maximized when the goal is to generate a library of 1,2,3-triazoles bearing a 4-fluorophenyl ketone moiety. This is a common motif in kinase inhibitors and other enzyme-targeting small molecules [1]. As established, the 4-fluoro substituent provides a specific LogP (~2.3) that is distinct from non-fluorinated (clogP ~2.0) or other halogenated analogs, allowing for fine-tuned optimization of drug-like properties in the resulting triazole products [2].

Development of Photoreactive Probes for Photoaffinity Labeling (PAL)

β-Azido propiophenones are known to generate reactive nitrene intermediates upon photolysis [1]. 3-Azido-1-(4-fluorophenyl)propan-1-one is a promising candidate for developing photoreactive probes where a fluorinated phenyl group is desired for structural or analytical reasons (e.g., as a ¹⁹F NMR handle or to influence binding affinity). The evidence highlights that the photochemical pathway of this compound will be uniquely influenced by its 4-fluoro substituent, differentiating it from other analogs like the p-methoxy derivative, which exhibits completely divergent reactivity [1]. Selecting this specific compound is therefore non-negotiable for achieving reproducible and predictable photo-crosslinking outcomes.

Metabolically Stable Building Block for In Vivo Imaging Agents (e.g., ¹⁸F-PET Tracers)

The incorporation of fluorine into a molecular scaffold often enhances metabolic stability [1]. For the development of positron emission tomography (PET) tracers or other in vivo imaging agents, 3-Azido-1-(4-fluorophenyl)propan-1-one serves as a strategic building block. Its azide handle allows for rapid and clean conjugation to alkyne-bearing targeting vectors via click chemistry, while the para-fluorophenyl group is predicted to confer resistance to oxidative metabolism compared to non-fluorinated analogs [2]. This is a critical advantage for ensuring the imaging agent survives long enough in circulation to reach its intended target.

Precursor for Fluorinated Heterocycles in Medicinal Chemistry SAR Studies

This compound is a valuable starting material for synthesizing more complex fluorinated heterocyclic systems, such as triazoles, via click chemistry, or for exploring other azide-based cycloadditions. In structure-activity relationship (SAR) studies, the 4-fluorophenyl ketone fragment is a privileged substructure. The quantitative evidence on LogP modulation (clogP ~2.3) and inferred metabolic stability makes this specific compound a superior choice over the unsubstituted phenyl analog (clogP ~2.0) for medicinal chemists aiming to optimize the balance between potency, permeability, and metabolic stability in a lead series [1].

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